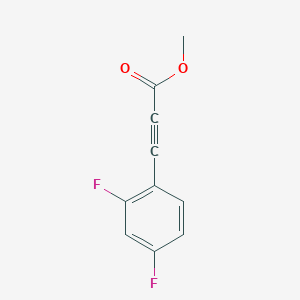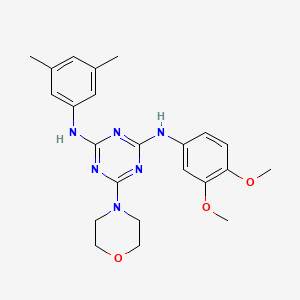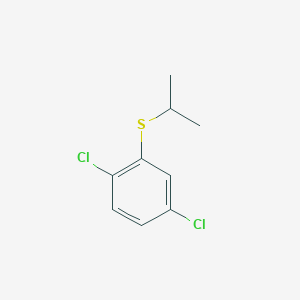
Lithium (3-chloropyridin-2-YL)triisopropoxyborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a chemical compound with the molecular formula C14H24BClLiNO3 . It has a molecular weight of 307.55 . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is 1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a powder . The compound is stored at 4 degrees Celsius .科学的研究の応用
- Organic Synthesis and Catalysis Lithium (3-chloropyridin-2-yl)triisopropoxyborate serves as a versatile catalyst in organic synthesis. Its boron center facilitates reactions such as Suzuki-Miyaura cross-coupling, C-H activation, and asymmetric transformations. Researchers exploit its reactivity to create complex molecules efficiently.
- Electrochemistry and Battery Technology As an electrolyte additive, this compound enhances the performance of lithium-ion batteries. Its unique structure contributes to improved cycling stability, higher capacity, and better safety. Scientists investigate its role in stabilizing electrode-electrolyte interfaces and preventing dendrite formation.
- Researchers explore the self-assembly properties of lithium (3-chloropyridin-2-yl)triisopropoxyborate. It forms coordination complexes with other molecules, leading to novel materials with potential applications in sensors, drug delivery, and molecular recognition .
- Photovoltaics and Solar Cells The compound’s electron-rich boron center can participate in charge transfer processes. Investigations focus on its use as a sensitizer or electron transport material in dye-sensitized solar cells (DSSCs) and perovskite solar cells. Its stability and electronic properties are critical factors in these applications.
- Polymer Chemistry Lithium (3-chloropyridin-2-yl)triisopropoxyborate finds utility in polymerization reactions. It acts as a Lewis acid catalyst for ring-opening polymerizations, including cyclic esters and lactones. Its compatibility with various monomers allows for tailored polymer design.
- Medicinal Chemistry and Drug Development Although still in its early stages, investigations explore the compound’s potential as a pharmacologically active agent. Researchers study its interactions with biological targets, aiming to develop new drugs or therapeutic agents. Its boron-containing scaffold offers a unique avenue for drug discovery.
Supramolecular Chemistry
These applications highlight the diverse roles of lithium (3-chloropyridin-2-yl)triisopropoxyborate in scientific research. Keep in mind that ongoing studies may uncover additional uses, making this compound an exciting area of exploration . If you need further details or have any other questions, feel free to ask!
Safety and Hazards
特性
IUPAC Name |
lithium;(3-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZMIMOMJVHROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C=CC=N1)Cl)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (3-chloropyridin-2-YL)triisopropoxyborate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)

![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)
![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)
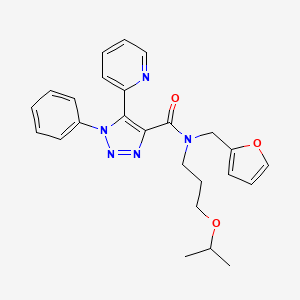
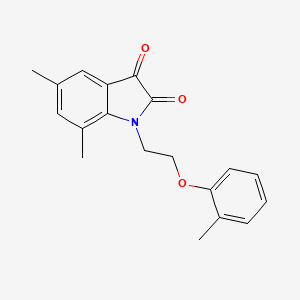
![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2775139.png)
![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)
